molecular formula C15H16N2O2S B2953674 [2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 91234-22-9

[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2953674
CAS No.: 91234-22-9
M. Wt: 288.37
InChI Key: YOTUOMHHKDBYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic Acid ( 91234-22-9) is a high-purity, synthetic thiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C15H16N2O2S and a molecular weight of 288.36 . The core structure of this reagent is a 2-aminothiazole scaffold, a privileged heterocycle in pharmaceutical development known for its aromaticity and presence in numerous bioactive molecules . The 2-aminothiazole moiety is a key pharmacophore found in various FDA-approved drugs and clinical candidates, such as the anti-Parkinson's agent pramipexole and the neuroprotective drug riluzole, underscoring its versatility in interacting with biological targets . The tetrahydronaphthalene (tetralin) group appended to the thiazole core provides a lipophilic, bicyclic aromatic system that can enhance binding to hydrophobic pockets in protein targets, making this compound a valuable intermediate for constructing more complex molecules. This acetic acid-functionalized aminothiazole is intended for research applications only, strictly within laboratory settings. It is particularly useful for scientists investigating structure-activity relationships (SAR) in novel bioactive compounds, serving as a key synthetic intermediate or a building block for the development of potential therapeutic agents. Researchers can leverage its chemical features to explore interactions with various enzymatic systems or cellular receptors. Proper handling procedures should be followed, and this product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-15-17-14(12(20-15)8-13(18)19)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTUOMHHKDBYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C(SC(=N3)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327914
Record name 2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91234-22-9
Record name 2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N2S
  • Molecular Weight : 230.33 g/mol
  • CAS Number : 91234-22-9

Biological Activities

The compound has been studied for various biological activities, including:

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown IC50 values below 2 µg/mL against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity. Notably, the compound's interaction with Bcl-2 protein has been highlighted as a critical factor in its antitumor efficacy .

Anticonvulsant Properties

Some studies have demonstrated that thiazole derivatives can possess anticonvulsant activity. For example, certain analogs have been reported to eliminate tonic extensor phases in animal models and provide substantial protection against induced seizures . The mechanism often involves modulation of neurotransmitter systems and ion channels.

Interaction with P-glycoprotein (P-gp)

The compound exhibits preferential selectivity toward P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and resistance. In vitro studies have shown that it stimulates ATPase activity in P-gp, suggesting a potential for overcoming drug resistance in cancer therapy .

Case Studies

  • Antitumor Efficacy in Mice :
    • A study involving the administration of this compound to tumor-bearing mice demonstrated a reduction in tumor volume and weight without significant side effects. This suggests a favorable safety profile alongside its therapeutic potential .
  • Mechanistic Insights :
    • Biochemical assays indicated that the compound interacts with the transmembrane domains of P-gp at drug-binding sites. This interaction was linked to enhanced ATP hydrolysis rates, further supporting its role as a potential modulator of drug transport mechanisms .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntitumorIC50 < 2 µg/mLInteraction with Bcl-2 and modulation of apoptosis
AnticonvulsantSignificant protectionModulation of neurotransmitter systems
P-glycoproteinSelective stimulationStimulation of ATPase activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a systematic comparison with structurally related compounds:

Structural Analogues with Thiazole-Acetic Acid/Amide Moieties

Compound Name Key Structural Features Key Differences Biological Relevance
GW501516 () 2-(2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid - Contains a methyl-substituted thiazole at position 3.
- Trifluoromethylphenyl and methyl groups enhance lipophilicity (logP ~5.2).
PPARδ agonist; metabolic disease applications. Higher metabolic stability due to trifluoromethyl group.
Bexarotene () 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid - Tetralin substituent similar to the target compound.
- Lacks thiazole ring; features a benzoic acid group.
Retinoid X receptor (RXR) agonist; used in T-cell lymphoma. Tetralin moiety aids BBB penetration.
Compound 9c () 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide - Acetamide instead of acetic acid.
- Bromophenyl substitution increases molecular weight (MW: ~563 g/mol).
Anticandidal activity (IC₅₀: 0.25 µg/mL). Acetamide reduces solubility compared to acetic acid derivatives.
5-Acetyl-2-amino-4-methyl-1,3-thiazole () 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone - Acetyl group at position 5 instead of acetic acid.
- Smaller substituents (methyl at position 4).
Intermediate in antibiotic synthesis (e.g., cephalosporins). Lower polarity (logP ~1.8) vs. target compound.

Physicochemical Properties

Property [Target Compound] GW501516 Bexarotene Compound 9c
Molecular Weight ~342 g/mol* 453.4 g/mol 348.5 g/mol ~563 g/mol
logP (Predicted) ~3.5–4.0* ~5.2 ~6.1 ~4.8
Solubility Moderate (acetic acid group) Low (lipophilic substituents) Very low (tetralin + benzoic acid) Low (bromophenyl + acetamide)
Key Substituents Tetralin, acetic acid Trifluoromethylphenyl, methyl Tetralin, benzoic acid Bromophenyl, benzodiazolyl

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for [2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Use nucleophilic substitution or cyclocondensation reactions with 5,6,7,8-tetrahydronaphthalen-2-amine and thiazole precursors. Solvents (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) are critical for regioselectivity .
  • Step 2 : Optimize temperature (60–100°C) and reaction time (6–24 hours) to improve yield. Monitor by TLC/HPLC.
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using melting point analysis and elemental composition (C, H, N, S) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be identified?

  • Methodology :

  • IR Spectroscopy : Identify thiazole C=N stretching (1650–1600 cm⁻¹) and carboxylic acid O-H/N-H stretches (3300–2500 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), tetrahydronaphthalene CH₂ groups (δ 1.5–2.5 ppm), and acetic acid CH₂ (δ 3.5–4.0 ppm).
  • ¹³C NMR : Thiazole carbons (δ 150–170 ppm), carboxylic acid carbon (δ 170–175 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH group).

Q. What in vitro biological screening approaches are recommended for preliminary assessment of antimicrobial or antifungal activity?

  • Methodology :

  • Step 1 : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin, fluconazole) .
  • Step 2 : Determine MIC/MBC values. Cross-validate with time-kill assays to assess bactericidal vs. bacteriostatic effects.
  • Step 3 : Compare results with structurally similar compounds (e.g., methoxy-substituted analogs) to identify substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities across studies, such as varying MIC values against the same microbial strains?

  • Methodology :

  • Step 1 : Standardize assay conditions (e.g., inoculum size, growth medium, incubation time) to minimize variability .
  • Step 2 : Re-evaluate compound purity (HPLC ≥95%) and solubility (use DMSO/water with surfactants if needed).
  • Step 3 : Perform comparative studies using identical protocols for disputed compounds. Apply statistical tools (e.g., ANOVA) to assess significance of differences .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound, particularly the role of the tetrahydronaphthalene moiety?

  • Methodology :

  • Step 1 : Synthesize analogs with modified substituents (e.g., halogenation at the tetrahydronaphthalene ring or thiazole N-alkylation) .
  • Step 2 : Test analogs in parallel bioassays and computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to microbial targets (e.g., dihydrofolate reductase) .
  • Step 3 : Use QSAR models to predict bioactivity based on electronic (Hammett σ) or steric (Taft Es) parameters of substituents.

Q. How can researchers design experiments to mitigate toxicity while maintaining efficacy, given the compound’s potential therapeutic applications?

  • Methodology :

  • Step 1 : Conduct acute toxicity assays (e.g., OECD 423) in rodent models. Measure LD₅₀ and histopathological changes.
  • Step 2 : Modify the acetic acid group to prodrug esters (e.g., ethyl ester) to enhance membrane permeability and reduce gastrointestinal irritation .
  • Step 3 : Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize low-risk derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.